
5'-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt (9CI) is a chemical compound known for its role as a nonhydrolyzable analog of guanosine triphosphate (GTP). This compound is often used in biochemical research due to its ability to bind and irreversibly activate G proteins in the presence of magnesium ions (Mg²⁺) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt involves the reaction of guanosine with imidodiphosphoric acid under specific conditions. The reaction typically requires a controlled environment with precise pH and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors that maintain the necessary conditions for the reaction. Quality control measures are implemented to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where one functional group is replaced by another.
Complex Formation: It forms complexes with metal ions, particularly magnesium ions, which are crucial for its biological activity.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include magnesium chloride (MgCl₂) and other metal salts. The reactions are typically carried out in aqueous solutions with controlled pH and temperature .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in the presence of magnesium ions, it forms stable complexes that are essential for its biological functions .
Wissenschaftliche Forschungsanwendungen
5’-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5’-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt involves its ability to bind to G proteins and activate them irreversibly. This activation occurs in the presence of magnesium ions, which facilitate the binding process. The activated G proteins then stimulate adenylate cyclase, leading to the production of cyclic adenosine monophosphate (cAMP), a key signaling molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine 5’-[β,γ-imido]triphosphate: Another nonhydrolyzable analog of GTP with similar properties.
Guanosine 5’-[β,γ-methylene]triphosphate: A compound with a similar structure but different reactivity and stability.
Uniqueness
5’-Guanylic acid, monoanhydride with imidodiphosphoric acid, trisodium salt is unique due to its high stability and irreversible activation of G proteins. This makes it a valuable tool in biochemical and molecular biology research, providing insights into the mechanisms of signal transduction and protein synthesis .
Eigenschaften
Molekularformel |
C10H14N6Na3O13P3 |
|---|---|
Molekulargewicht |
588.14 g/mol |
IUPAC-Name |
trisodium;[[3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate |
InChI |
InChI=1S/C10H17N6O13P3.3Na/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;/h2-6,9,17-18H,1H2,(H,25,26)(H2,11,14,19)(H4,15,20,21,22,23,24);;;/q;3*+1/p-3 |
InChI-Schlüssel |
IAURIZQGLIFOTP-UHFFFAOYSA-K |
Kanonische SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzo[b][1]benzazepine](/img/structure/B12351250.png)
![1-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone](/img/structure/B12351251.png)


![2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide](/img/structure/B12351263.png)
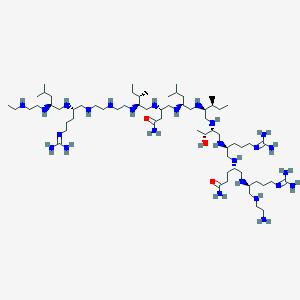

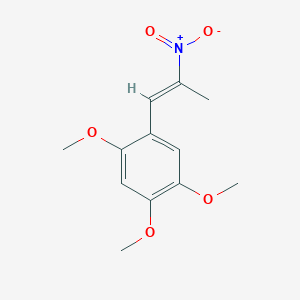
![benzyl N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-(propanoylamino)hexan-2-yl]carbamate](/img/structure/B12351289.png)
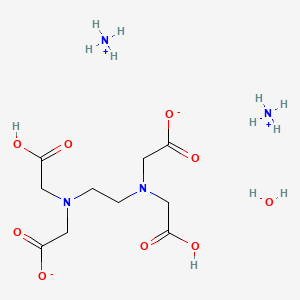
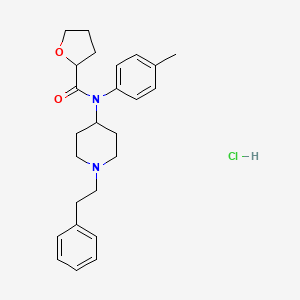
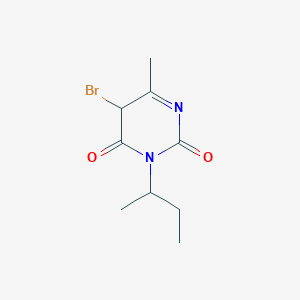

![4-[(5-Methylpyrazolidin-3-YL)amino]-2-phenylphthalazin-1-one](/img/structure/B12351301.png)
